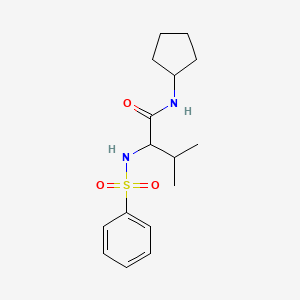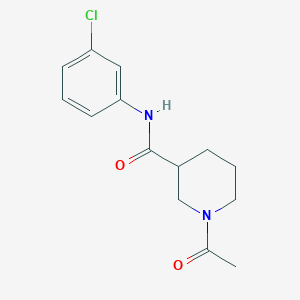
N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide, also known as CPVV, is a small molecule inhibitor that has been used in scientific research to study various biochemical and physiological processes. CPVV has been shown to have a high specificity for its target enzyme, making it a valuable tool in the field of drug discovery.
作用機序
The mechanism of action of N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide involves the binding of the compound to the active site of its target enzyme. N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide has been shown to bind specifically to the active site of cathepsin S, inhibiting its activity and preventing the breakdown of proteins. This mechanism of action makes N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide a valuable tool for studying the role of cathepsin S in disease processes.
Biochemical and Physiological Effects:
N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide has been shown to have a range of biochemical and physiological effects, depending on the specific enzyme or pathway being studied. Inhibition of cathepsin S by N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide has been shown to reduce inflammation and improve outcomes in animal models of autoimmune disorders such as multiple sclerosis. N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide has also been shown to inhibit the growth of cancer cells in vitro and in animal models, suggesting that it may have potential as an anti-cancer agent.
実験室実験の利点と制限
One of the main advantages of N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide is its high specificity for its target enzyme, making it a valuable tool for studying specific biochemical pathways. However, this specificity can also be a limitation, as N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide may not be effective against other enzymes or pathways. Additionally, the use of N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide in lab experiments may be limited by its cost and availability, as well as the need for specialized equipment and expertise.
将来の方向性
There are several potential future directions for research involving N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide. One area of interest is the development of N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide-based therapies for autoimmune disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action of N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide and its potential applications in other areas of scientific research. Finally, the synthesis and optimization of N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide and related compounds may lead to the development of more effective and specific inhibitors for a range of enzymes and pathways.
合成法
The synthesis of N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide involves a multi-step process that starts with the preparation of the intermediate compound, N-(cyclopentyl)valinamide. This intermediate is then reacted with phenylsulfonyl chloride to produce the final product, N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide. The synthesis of N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide has been optimized to produce high yields and purity, making it a reliable compound for scientific research.
科学的研究の応用
N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide has been used in scientific research to study various enzymes and biochemical pathways. One of the main applications of N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide is in the study of proteases, particularly the cysteine protease cathepsin S. N~1~-cyclopentyl-N~2~-(phenylsulfonyl)valinamide has been shown to inhibit cathepsin S with high specificity, making it a valuable tool for studying the role of cathepsin S in disease processes such as cancer and autoimmune disorders.
特性
IUPAC Name |
2-(benzenesulfonamido)-N-cyclopentyl-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12(2)15(16(19)17-13-8-6-7-9-13)18-22(20,21)14-10-4-3-5-11-14/h3-5,10-13,15,18H,6-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDPWRLMKNIOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCC1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49724677 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N~1~-Cyclopentyl-3-methyl-2-[(phenylsulfonyl)amino]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(5-chloro-2-methylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5305309.png)
![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B5305316.png)
![4-(1H-imidazol-1-yl)-6-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5305319.png)
![4-(1H-benzimidazol-1-yl)-1-[4-(methylamino)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B5305322.png)
![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-ethylpiperidine-3-carboxamide](/img/structure/B5305342.png)
![5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305363.png)

![6-methyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305370.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5305376.png)


![3-chloro-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B5305395.png)
![2,6-dimethyl-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine](/img/structure/B5305408.png)
![2-[1-(5-chloro-2-methylbenzoyl)-3-pyrrolidinyl]benzoic acid](/img/structure/B5305413.png)